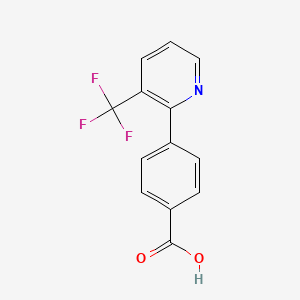
4-(3-(Trifluoromethyl)pyridin-2-YL)benzoic acid
Cat. No. B8800433
M. Wt: 267.20 g/mol
InChI Key: YLXWQURJMKNIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07338950B2
Procedure details


4-Bis(hydroxyl)boron-1-methylbenzoate (2.8 mmol) was dissolved in acetonitrile (2 ml) and added to a 5 ml microwave vessel. To the solution was 3.5 mmol of 2-chloro-3-trifluoromethylpyridine (633 mg), 34 mg of tetrakis(triphenylphosphine)-palladium(0). After stirring until dissolution, 8.4 mmol of potassium carbonate (1.16 g) was added, followed by 1 ml of water. The mixture was then heated at 160° C. for 300 seconds. After reaction completion, the solvents were evaporated under vacuum. The residue was dissolved in 2N KOH and THF and heated for 10 min. After hydrolysis, the THF was evaporated and the basic layer was washed with EtOAC. The aqueous layer was then acidified and extracted 3 times with EtOAc. The organic layers were combined and washed with water and brine. After drying, filtration and evaporation, the residue was prufied by HPLC to give of the target compound as a white solid (602 mg; 81%).
[Compound]
Name
4-Bis(hydroxyl)boron 1-methylbenzoate
Quantity
2.8 mmol
Type
reactant
Reaction Step One






Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:12](=[O:15])([O-])[O-:13].[K+].[K+].O.[C:19](#N)[CH3:20]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:9][C:8]([F:11])([F:10])[C:7]1[C:2]([C:20]2[CH:19]=[CH:7][C:6]([C:12]([OH:13])=[O:15])=[CH:5][CH:4]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3,6.7.8.9.10|
|
Inputs


Step One
[Compound]
|
Name
|
4-Bis(hydroxyl)boron 1-methylbenzoate
|
|
Quantity
|
2.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
633 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
34 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to a 5 ml microwave vessel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction completion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 2N KOH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
THF and heated for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After hydrolysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the THF was evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
the basic layer was washed with EtOAC
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3 times with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration and evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C(=NC=CC1)C1=CC=C(C(=O)O)C=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 602 mg | |
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
